

Technical Guide: Bis-PEG1-PFP Ester (CAS 1807539-02-1)

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Compound of Interest

Compound Name: *Bis-PEG1-PFP ester*

Cat. No.: *B606170*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Bis-PEG1-PFP ester**, a homobifunctional crosslinker used in bioconjugation, with a focus on its application in the synthesis of antibody-drug conjugates (ADCs).

Core Compound Information

Bis-PEG1-PFP ester is a chemical tool designed for the covalent linking of molecules, typically proteins or peptides, through their primary amine groups. It features two pentafluorophenyl (PFP) ester reactive groups separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The PFP esters provide high reactivity towards primary amines and greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, making it an efficient crosslinking agent in aqueous conditions.^{[1][2][3][4]}

Chemical and Physical Properties

The quantitative data for **Bis-PEG1-PFP ester** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1807539-02-1	[1]
Molecular Formula	C ₁₈ H ₈ F ₁₀ O ₅	
Molecular Weight	494.24 g/mol	
Exact Mass	494.0212	
Purity	Typically ≥95-98%	
Appearance	White to off-white solid	N/A
Solubility	Soluble in DCM, DMF, DMSO	
Storage Conditions	-20°C, desiccated, protected from light	

Key Features and Applications

Bis-PEG1-PFP ester is a homobifunctional linker, meaning it has two identical reactive groups. This structure allows for the crosslinking of two amine-containing molecules or the intramolecular crosslinking of a single molecule.

Key Features:

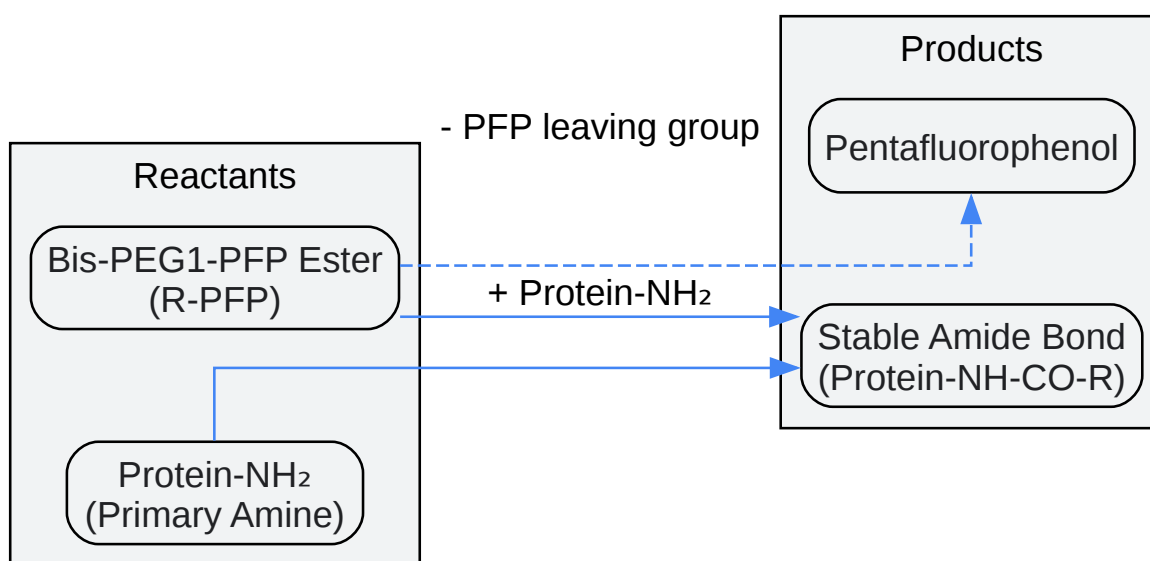
- **High Reactivity:** PFP esters react efficiently with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.
- **Enhanced Stability:** PFP esters are less susceptible to hydrolysis in aqueous buffers compared to NHS esters, allowing for more efficient conjugation reactions.
- **Homobifunctional Design:** Enables symmetric crosslinking applications.
- **PEG Spacer:** The single PEG unit enhances the solubility of the crosslinker and the resulting conjugate in aqueous media.

Primary Applications:

- Antibody-Drug Conjugate (ADC) Synthesis: As a non-cleavable linker to conjugate cytotoxic drugs to antibodies.
- Protein-Protein Crosslinking: To study protein interactions and quaternary structure.
- Bioconjugation: For crosslinking proteins, peptides, and other biomolecules.
- Surface Modification: To functionalize nanoparticles, polymers, and other materials.

Mechanism of Action: Amine Conjugation

The core function of **Bis-PEG1-PFP ester** is the formation of a stable amide bond with primary amines. The pentafluorophenyl group is an excellent leaving group, facilitating the nucleophilic attack from the amine.



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Chemical reaction pathway for amine conjugation.

Experimental Protocols

The following are generalized protocols for the use of **Bis-PEG1-PFP ester** in protein crosslinking applications. Optimal conditions, such as the molar excess of the crosslinker and reaction times, may need to be determined empirically for specific applications.

Materials and Reagents

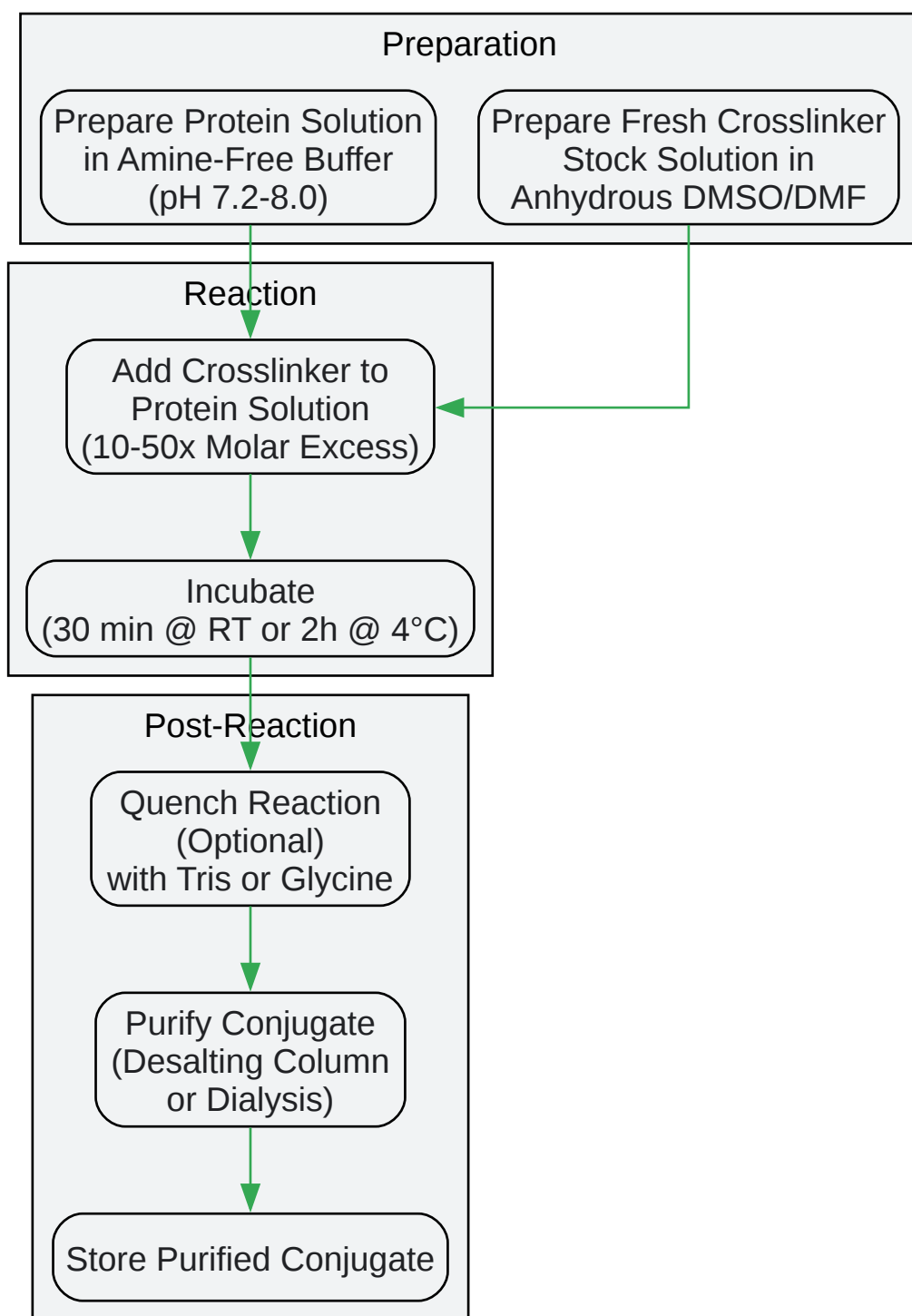
- **Bis-PEG1-PFP ester**
- Protein(s) for conjugation
- Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.
- Anhydrous Organic Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
- Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5, or 1 M glycine.
- Purification System: Desalting column (e.g., Sephadex G-25) or dialysis equipment for removal of excess crosslinker.

General Protocol for Protein-Protein Crosslinking

This protocol is adapted for a general crosslinking reaction involving one or more proteins.

- **Prepare Protein Solution:** Dissolve the protein(s) in the Conjugation Buffer at a suitable concentration (e.g., 0.1 mM, which for a 50 kDa protein is 5 mg/mL).
- **Prepare Crosslinker Stock Solution:** Immediately before use, dissolve **Bis-PEG1-PFP ester** in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 250 mM). The reagent is sensitive to moisture; it is recommended to equilibrate the vial to room temperature before opening to prevent condensation. Do not prepare aqueous stock solutions for storage.
- **Initiate Conjugation Reaction:** Add the Crosslinker Stock Solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. For a 0.1 mM protein solution, adding the crosslinker to a final concentration of 1 mM would represent a 10-fold molar excess.
- **Incubate:** Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C. Incubation times and temperatures can be optimized.

- **Quench Reaction (Optional):** To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining PFP esters.
- **Purify Conjugate:** Remove excess, non-reacted **Bis-PEG1-PFP ester** and reaction byproducts using a desalting column or by dialysis against an appropriate buffer.
- **Store Conjugate:** Store the purified PEGylated protein under conditions suitable for the non-modified protein.



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Experimental workflow for protein crosslinking.

Important Considerations

- **Moisture Sensitivity:** PFP esters are susceptible to hydrolysis, although less so than NHS esters. Always use anhydrous solvents for stock solutions and minimize exposure of the solid reagent and stock solutions to moisture.
- **Buffer Choice:** The presence of primary amines in the reaction buffer (e.g., Tris, glycine) will compete with the intended conjugation reaction and should be avoided.
- **pH:** The reaction of PFP esters with primary amines is most efficient at a pH of 7.0-9.0.
- **Optimization:** The degree of conjugation depends on several factors, including the concentration of protein and crosslinker, pH, and reaction time. Empirical testing is often necessary to achieve the desired level of modification.

This guide provides a foundational understanding and practical protocols for the use of **Bis-PEG1-PFP ester**. For specific applications, further optimization and characterization of the resulting conjugates are recommended.

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